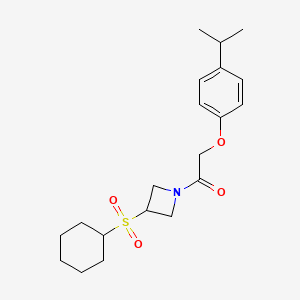
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. This compound is known to possess various biochemical and physiological effects, making it an interesting area of research for scientists.
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
A study by Wipf and Wang (2002) introduced a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, specifically N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, which is effective for the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002). This demonstrates the utility of such compounds in facilitating selective chemical transformations, which is a fundamental aspect of organic synthesis and drug development.
Construction of Carbacephem Antibiotics
Research by Métais et al. (1997) focused on constructing carbacephem antibiotics through HALIDE-TERMINATED N-ACYLIMINIUM ION-ALKYNE CYCLIZATIONS. The study showed the preparation of 4-(3-alkynyl)azetidinones from 4-(phenylsulfonyl)azetidine-2-one and their subsequent cyclization to provide carbacephem compounds, illustrating the role of such structures in the development of new antibiotics (Métais, Overman, Rodríguez, & Stearns, 1997).
Synthesis of Substituted Azetidinones
Jagannadham et al. (2019) explored the synthesis of substituted azetidinones derived from the dimer of Apremilast, indicating the potential of azetidinones scaffolds in medicinal chemistry due to their biological and pharmacological potencies. This work further underscores the importance of these structures in drug design and synthesis (Jagannadham, Vivekananda Reddy, Ramadevi, & Prasanna, 2019).
Key Intermediate Synthesis for Etoricoxib
Propriétés
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-15(2)16-8-10-17(11-9-16)25-14-20(22)21-12-19(13-21)26(23,24)18-6-4-3-5-7-18/h8-11,15,18-19H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYYUHKMSATCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)





![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
